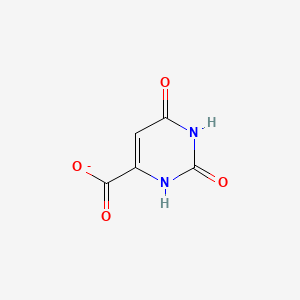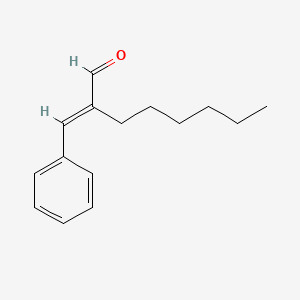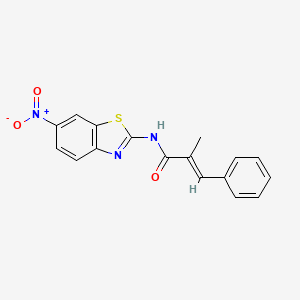
1,4-Diisocyanobenzol
Übersicht
Beschreibung
1,4-Diisocyanobenzene, also known as 1,4-Diisocyanobenzene, is a useful research compound. Its molecular formula is C8H4N2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Diisocyanobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Diisocyanobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diisocyanobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Halogenbindung unter Einbeziehung isomerer Isocyanid-/Nitrilgruppen 1,4-Diisocyanobenzol wurde in Studien verwendet, die sich mit Halogenbindungen mit isomeren Isocyanid-/Nitrilgruppen befassen . Die Diisocyanid- und Dinitril-Kokristalle sind isostrukturell, was eine Grundlage für einen genauen Vergleich der beiden Arten nichtkovalenter Bindungen von C≡N/N≡C-Gruppen in der Zusammensetzung strukturell ähnlicher Einheiten und in einer Kristallumgebung bietet . Diisocyanide sind nukleophiler als das Dinitril und zeigen eine stärkere Bindung .
Eindimensionale supramolekulare Oberflächenstrukturen
this compound wurde verwendet, um eindimensionale supramolekulare Strukturen auf Au(111)-Oberflächen zu erzeugen . Diese Strukturen werden durch Adsorption geringer Bedeckungen von this compound auf Au(111) bei Raumtemperatur gebildet . Sie entstehen an Stufenkanten oder Oberflächenfehlern und ordnen sich überwiegend geradlinig auf den Substratterrassen entlang der 〈1 0〉-Richtungen an .
Potenzieller Einsatz in der Nanoelektronik
Die eindimensionalen supramolekularen Strukturen, die durch this compound auf Au(111)-Oberflächen gebildet werden, haben ein Potenzial für die Verwendung als Leiter in nanoelektronischen Anwendungen . Ihre langen 1-D-Ketten und ihre hohe thermische Stabilität bieten das Potenzial, sie als Leiter zu verwenden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,4-Diisocyanobenzene, also known as 1,4-Phenylene diisocyanide , is a compound that primarily targets gold surfaces . It forms one-dimensional supramolecular structures on gold (Au) surfaces .
Mode of Action
The compound interacts with its target by adsorbing onto the Au (111) surfaces at room temperature . The structures it forms originate from step edges or surface defects and arrange predominantly in a straight fashion on the substrate terraces . These structures are proposed to consist of alternating units of 1,4-diisocyanobenzene molecules and gold atoms .
Biochemical Pathways
It’s known that the compound forms one-dimensional supramolecular structures on gold surfaces . These structures could potentially influence the electronic properties of the surface, thereby affecting any biochemical pathways that rely on these properties.
Result of Action
The molecular and cellular effects of 1,4-Diisocyanobenzene’s action are primarily observed in its interaction with gold surfaces . The compound forms one-dimensional supramolecular structures that are stable and have potential use as conductors in nanoelectronic applications .
Action Environment
The action of 1,4-Diisocyanobenzene is influenced by environmental factors such as temperature and surface conditions . For instance, the compound forms supramolecular structures on gold surfaces at room temperature . Surface defects and step edges on the gold surface also influence the formation of these structures .
Biochemische Analyse
Biochemical Properties
1,4-Diisocyanobenzene plays a significant role in biochemical reactions, particularly in the formation of supramolecular structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,4-Diisocyanobenzene forms one-dimensional supramolecular structures when adsorbed on gold surfaces . These interactions are primarily driven by the compound’s ability to form stable bonds with metal atoms, which can influence the activity of enzymes and proteins involved in these reactions.
Cellular Effects
1,4-Diisocyanobenzene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with gold surfaces can lead to the formation of long one-dimensional chains, which may impact cellular signaling and metabolic pathways . Additionally, 1,4-Diisocyanobenzene’s ability to form stable radicals at anodes suggests its potential role in redox reactions within cells .
Molecular Mechanism
The molecular mechanism of 1,4-Diisocyanobenzene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable bonds with metal atoms, such as gold, allows it to influence the activity of enzymes and proteins. This can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diisocyanobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Diisocyanobenzene forms stable supramolecular structures on gold surfaces, which suggests that it maintains its activity over extended periods
Dosage Effects in Animal Models
The effects of 1,4-Diisocyanobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by influencing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, the compound’s ability to form stable radicals at anodes suggests that high doses could potentially lead to oxidative stress and cellular damage . Therefore, it is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
1,4-Diisocyanobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form stable bonds with metal atoms allows it to participate in redox reactions and influence metabolic flux. The compound’s interactions with enzymes can lead to changes in metabolite levels, ultimately affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4-Diisocyanobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, its ability to form stable bonds with metal atoms suggests that it may be transported to areas with high metal concentrations, such as mitochondria or the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of 1,4-Diisocyanobenzene is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For instance, its ability to form stable bonds with metal atoms suggests that it may localize to areas with high metal concentrations, such as the mitochondria or the endoplasmic reticulum .
Eigenschaften
IUPAC Name |
1,4-diisocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACFSRTSHAQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377957 | |
| Record name | 1,4-diisocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-16-0 | |
| Record name | 1,4-Diisocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-diisocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenylene diisocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1227477.png)
![6-({[2-(methoxycarbonyl)-3-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B1227478.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B1227481.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide](/img/structure/B1227487.png)

![4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)


![3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester](/img/structure/B1227496.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1227497.png)

